Epistephamiersine

NMR Spectroscopy Stereochemistry Alkaloid Structure Elucidation

Procure Epistephamiersine as a certified reference standard (≥98% HPLC) for unambiguous hasubanan alkaloid identification. Unlike its epimer Stephamiersine (7-α-axial), its distinct C-7 β-equatorial methoxyl configuration ensures accurate HPLC retention times and NMR signatures, preventing costly misidentification in phytochemical profiling and dereplication workflows.

Molecular Formula C21H27NO6
Molecular Weight 389.4 g/mol
Cat. No. B1154009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpistephamiersine
Molecular FormulaC21H27NO6
Molecular Weight389.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3/t15-,18-,19-,20-,21-/m0/s1
InChIKeyUTTZNWQGZHNUIG-JMMIECQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Epistephamiersine (CAS 52389-15-8): A Structurally Defined Hasubanan Alkaloid Reference Standard for Alkaloid Research and Phytochemical Analysis


Epistephamiersine (CAS: 52389-15-8, C21H27NO6, MW: 389.44 g/mol) is a naturally occurring hasubanan-type alkaloid primarily isolated from the roots of Stephania japonica Miers (Menispermaceae) [1]. It is classified within the broader isoquinoline alkaloid family and features a complex pentacyclic framework with five defined stereocenters [2]. Unlike generic alkaloid extracts, Epistephamiersine is characterized as a specific epimeric isomer of Stephamiersine, distinguished by the stereochemical configuration of its C-7 methoxyl group [3]. This compound is available commercially as a purified reference standard (typical purity ≥98% by HPLC), intended for use in analytical method development, phytochemical profiling, and as a standard for the dereplication of natural products .

Epistephamiersine Procurement: Why Substituting with a Generic 'Hasubanan Alkaloid' or Its Epimer Compromises Analytical Precision and Research Reproducibility


The assumption that any hasubanan-type alkaloid from Stephania species can serve as a functionally equivalent standard or research tool is invalid. The core differentiation lies in precise stereochemistry. Epistephamiersine is the 7-β-equatorial epimer of stephamiersine (7-α-axial), a configurational difference that arises from a single stereocenter inversion [1]. This epimeric relationship means these two compounds, while sharing the same molecular weight and formula (C21H27NO6, MW 389.44), are distinct chemical entities with unique physicochemical and spectroscopic properties. In analytical chemistry, the use of an incorrect epimer or a crude extract as a 'reference' will lead to misidentification in HPLC or MS analyses due to differing retention times and fragmentation patterns [2]. Furthermore, in biological assays where minor stereochemical changes can drastically alter target binding or metabolic stability, substituting epistephamiersine with its epimer introduces uncontrolled variability, rendering data non-reproducible and conclusions unreliable [3].

Epistephamiersine vs. Stephamiersine: A Quantitative Guide to Stereochemical, Spectroscopic, and Physicochemical Differentiation


Epistephamiersine's Definitive Stereochemical Differentiation from Stephamiersine via 13C NMR Chemical Shifts

Epistephamiersine is distinguished from its epimer, stephamiersine, by the stereochemistry of its C-7 methoxyl group, which adopts a β-equatorial configuration. This key structural difference is quantitatively reflected in their 13C NMR spectra, particularly in the N-methyl carbon resonance. The N-methyl carbon (N-CH3) of epistephamiersine exhibits a chemical shift of δ 35.9 ppm, which is significantly distinct from that of stephamiersine (δ 36.3 ppm), a difference of 0.4 ppm [1]. This specific spectral fingerprint allows for the unambiguous identification and differentiation of these two otherwise isobaric compounds in complex mixtures [2].

NMR Spectroscopy Stereochemistry Alkaloid Structure Elucidation

Epistephamiersine's Differential Optical Rotation: A Key Metric for Enantiomeric Purity Verification

The stereochemical purity of epistephamiersine can be verified and differentiated from its epimer through its specific optical rotation. Epistephamiersine has a reported specific rotation ([α]D) of +64.1° (c 1.12, CHCl3) . This value is a direct consequence of its unique 3D configuration and provides a quantitative method to confirm the identity and enantiopurity of a given batch, distinguishing it from the standard or any other alkaloid with a different rotation value.

Chiral Analysis Polarimetry Quality Control

Quantitative Differentiation from Oxostephamiersine via 13C NMR Carbonyl Resonance

Epistephamiersine can be definitively distinguished from oxostephamiersine, a related hasubanan alkaloid from the same plant source, by the absence of a specific carbonyl carbon resonance in its 13C NMR spectrum. Oxostephamiersine exhibits a characteristic downfield signal at δ 204.6 ppm corresponding to a C-6 carbonyl. In contrast, the 13C NMR spectrum of epistephamiersine lacks any signal in this region (δ ~200 ppm), confirming the absence of this specific functional group [1]. This is a clear, binary spectroscopic differentiator.

13C NMR Functional Group Analysis Alkaloid Characterization

Predicted Physicochemical Differentiation: Blood-Brain Barrier Permeability and Oral Bioavailability

Computational ADMET predictions provide a class-level inference for differentiating epistephamiersine from other isoquinoline alkaloid subclasses based on its potential for in vivo application. For epistephamiersine, admetSAR 2.0 predicts a high probability (0.9750) of crossing the blood-brain barrier (BBB), while its predicted human oral bioavailability probability is lower (0.5714) [1]. These predicted values differentiate it from, for example, bisbenzylisoquinoline alkaloids (a distinct subclass with higher molecular weight and TPSA) which are generally predicted to have poor BBB permeability.

ADMET Prediction Drug-likeness Computational Chemistry

Targeted Application Scenarios for Epistephamiersine Based on Quantifiable Differentiation


As a Chromatographic and Spectroscopic Reference Standard for the Dereplication of Hasubanan Alkaloids

Procure epistephamiersine as a certified reference standard (purity ≥98% by HPLC) for the unambiguous identification and dereplication of hasubanan-type alkaloids in complex plant extracts or natural product libraries. Its defined retention time in HPLC and distinct 13C NMR signature (e.g., N-CH3 at δ 35.9 ppm) serve as a primary benchmark, preventing the misidentification of other isobaric compounds or epimers like stephamiersine [1]. This application directly leverages the spectroscopic differentiation established in the evidence guide to ensure analytical accuracy and data integrity.

As a Stereochemically-Defined Substrate in Synthetic and Semi-Synthetic Alkaloid Chemistry

Utilize high-purity epistephamiersine as a well-characterized starting material for the synthesis of novel hasubanan derivatives or for the study of stereoselective reactions (e.g., borohydride reduction to dihydroepistephamiersine) [1]. The known stereochemistry (C-7 β-equatorial methoxyl) and verified specific rotation (+64.1°) provide a controlled starting point for generating chemically distinct derivatives, enabling the establishment of clear structure-activity relationships (SAR) [2].

As a Chemotaxonomic Marker for the Quality Control of Stephania japonica Plant Material

Employ epistephamiersine as a specific chemotaxonomic marker to authenticate and standardize botanical raw materials derived from Stephania japonica. Quantitative analysis using epistephamiersine as an external standard can differentiate S. japonica from other Stephania species or closely related plants, ensuring botanical identity and consistency in the production of herbal extracts or for ecological studies on alkaloid distribution [1]. Its presence is particularly associated with plants from specific geographic regions like Kagoshima, Japan [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epistephamiersine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.